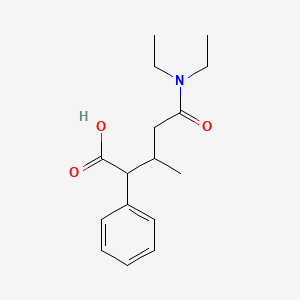

5-(Diethylamino)-3-methyl-5-oxo-2-phenylpentanoic acid

Description

Properties

CAS No. |

5449-38-7 |

|---|---|

Molecular Formula |

C16H23NO3 |

Molecular Weight |

277.36 g/mol |

IUPAC Name |

5-(diethylamino)-3-methyl-5-oxo-2-phenylpentanoic acid |

InChI |

InChI=1S/C16H23NO3/c1-4-17(5-2)14(18)11-12(3)15(16(19)20)13-9-7-6-8-10-13/h6-10,12,15H,4-5,11H2,1-3H3,(H,19,20) |

InChI Key |

RWXVXJHXECKPHG-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)CC(C)C(C1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 5-(Diethylamino)-3-methyl-5-oxo-2-phenylpentanoic acid

General Synthetic Strategy

The preparation of 5-(Diethylamino)-3-methyl-5-oxo-2-phenylpentanoic acid generally involves multi-step organic synthesis starting from simpler precursors such as substituted phenylpentanoic acids or keto acids. The key transformations include:

- Introduction of the diethylamino group via amination or alkylation reactions.

- Formation of the keto (oxo) group through oxidation or acylation.

- Installation of the methyl substituent at the 3-position.

- Assembly of the phenyl ring typically via arylation or use of phenyl-containing starting materials.

These steps require careful control of reaction conditions, reagents, and purification techniques to achieve high yield and purity.

Specific Synthetic Routes and Conditions

Amination and Alkylation Steps

The diethylamino substituent at the 5-position is commonly introduced by nucleophilic substitution or reductive amination involving diethylamine or its derivatives. For example, the reaction of a suitable halogenated intermediate with diethylamine under controlled temperature and solvent conditions leads to the formation of the diethylamino group.

Keto Group Formation

The 5-oxo functionality is often introduced by oxidation of a corresponding hydroxyl precursor or by acylation reactions using reagents such as acid chlorides or anhydrides. Oxidation can be performed using mild oxidants to avoid over-oxidation or degradation of sensitive groups.

Methyl Substitution

The methyl group at the 3-position can be introduced via alkylation using methylating agents under basic conditions or by employing methyl-substituted starting materials.

Phenyl Ring Incorporation

The phenyl group is generally incorporated from phenyl-substituted starting materials or through cross-coupling reactions such as Suzuki or Heck coupling, depending on the synthetic route.

Representative Preparation Example from Patent Literature

A patent (EP2264027A1) related to the preparation of structurally related compounds provides insights into synthetic steps relevant to this class of molecules:

| Step | Reaction Description | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1. Reaction of amine intermediate with 2,2,6-trimethyl-1,3-dioxin-4-one | Reflux in solvent or neat at 110-115°C | High yield reported | Acetone byproduct distilled off during reaction | |

| 2. Saponification and decarboxylation | Treatment with ~1 M sulfuric acid in methanol:water (3:1) | Efficient phase separation, industrially favorable | Avoids organic solvents for better workup | |

| 3. Formylation using Vilsmeier reagent generated in situ | Oxalyl chloride added to dimethylformamide in acetonitrile | Controlled temperature, ~40 min to 1 h mixing | Used for further condensation steps |

This sequence exemplifies the use of selective reagents and conditions to achieve functional group transformations essential for the target compound's synthesis.

Analytical and Purification Techniques

The synthesis is accompanied by rigorous purification and characterization steps to ensure compound integrity:

- Chromatography : High-performance liquid chromatography (HPLC) is used to monitor purity and isolate the desired product.

- Spectroscopy : Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) confirms the structural features.

- Mass Spectrometry (MS) : Confirms molecular weight and helps detect impurities.

- Crystallization : Used for final purification, especially in polymorphic forms relevant to pharmaceutical applications.

Data Summary Table of Preparation Parameters

| Parameter | Details | Source/Notes |

|---|---|---|

| Starting Materials | Phenylpentanoic acid derivatives, diethylamine | Common precursors |

| Key Reagents | 2,2,6-trimethyl-1,3-dioxin-4-one, sulfuric acid | Patent EP2264027A1 |

| Reaction Temperature | 110-115°C (reflux), ambient to 50°C (hydrogenation) | Depending on step |

| Reaction Time | 2-16 hours | Varies by step |

| Yield | Typically 70-92% (for related intermediates) | Literature and patent data |

| Solvents | Methanol, tetrahydrofuran, acetonitrile, water | Selected for solubility and safety |

| Purification Methods | Filtration, chromatography, crystallization | Standard organic synthesis methods |

| Analytical Techniques | NMR, MS, HPLC | Confirm structure and purity |

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains four key functional groups:

-

Carboxylic acid (–COOH)

-

Ketone (5-oxo)

-

Diethylamino group (–N(C₂H₅)₂)

-

Phenyl substituent (C₆H₅)

Esterification of the Carboxylic Acid

The carboxylic acid group can undergo esterification with alcohols. For example:

Conditions : Acid catalysis (e.g., H₂SO₄), reflux .

Reduction of the Ketone

The 5-oxo group is susceptible to reduction. Using NaBH₄ or LiAlH₄:

Product : Secondary alcohol; regioselectivity depends on steric effects .

Reactivity of the Diethylamino Group

-

Quaternization : Reaction with alkyl halides (e.g., CH₃I) forms quaternary ammonium salts .

-

Deprotonation : In basic conditions, the amino group can act as a weak base.

Thermal Decomposition

At elevated temperatures (>200°C), the compound may undergo decarboxylation:

Evidence : Analogous behavior observed in α-keto carboxylic acids .

pH-Dependent Behavior

-

pKa Values :

| pH Range | Dominant Form |

|---|---|

| < 4.5 | Protonated carboxylic acid and amino group |

| 4.5–10.5 | Deprotonated carboxylate, protonated amine |

| > 10.5 | Fully deprotonated carboxylate and amine |

Complexation and Coordination Chemistry

The diethylamino and ketone groups can act as ligands for metal ions:

-

Cu²⁺ Coordination : Forms a chelate complex via the amino and ketone oxygen .

-

Fe³⁺ Interaction : Potential redox activity under acidic conditions .

Biological and Catalytic Relevance

-

Enzyme Inhibition : Structural analogs with α-keto carboxylic acids show inhibition of proteases .

-

Catalysis : The keto group may participate in asymmetric catalysis via enolate intermediates .

Challenges and Research Gaps

-

Limited experimental data on regioselectivity in reduction reactions.

-

Stability under oxidative conditions remains uncharacterized.

Scientific Research Applications

5-(Diethylamino)-3-methyl-5-oxo-2-phenylpentanoic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Diethylamino)-3-methyl-5-oxo-2-phenylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and functional analogs of 5-(Diethylamino)-3-methyl-5-oxo-2-phenylpentanoic acid:

Key Observations:

Substituent Effects on Basicity: The diethylamino group in the target compound increases basicity compared to analogs with electron-withdrawing groups (e.g., 5-(4-fluorophenyl)-5-oxopentanoic acid) . Amide-containing analogs (e.g., ) exhibit reduced basicity due to delocalized electron density .

In contrast, methoxy or hydroxyl groups (e.g., 5-(4-methoxyphenyl)-5-oxo-2,2-diphenylpentanoic acid) increase polarity and aqueous solubility .

Yields for diethylamino derivatives (e.g., 5-(Diethylamino)-2-nitrosophenol at 83%) indicate efficient protocols for similar structures .

Biological and Pharmacological Potential: Thiazolyl-amino analogs () demonstrate bioactive properties, implying that the target compound’s diethylamino group could be tailored for receptor targeting . Tetrahydronaphthalenylamino derivatives () highlight the role of aromatic amines in drug design, a feature shared with the target compound .

Biological Activity

5-(Diethylamino)-3-methyl-5-oxo-2-phenylpentanoic acid (CAS Number: 5449-38-7) is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

- Molecular Formula: CHN\O

- Molecular Weight: 277.3587 g/mol

- Structure: The compound features a diethylamino group, a ketone functional group, and a phenyl ring, which contribute to its biological interactions.

Research indicates that 5-(Diethylamino)-3-methyl-5-oxo-2-phenylpentanoic acid may exert its biological effects through several mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting energy metabolism and cellular signaling.

- Receptor Modulation: It may interact with various receptors in the central nervous system, influencing neurotransmitter release and neuronal excitability.

- Antioxidant Activity: Preliminary studies suggest that the compound exhibits antioxidant properties, which could protect cells from oxidative stress.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound:

- In Vitro Studies: In laboratory settings, 5-(Diethylamino)-3-methyl-5-oxo-2-phenylpentanoic acid demonstrated significant inhibitory effects against various bacterial strains, including both gram-positive and gram-negative bacteria. For instance, it was effective against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL .

Anti-inflammatory Effects

The compound also shows promise in reducing inflammation:

- Cell Culture Studies: Inflammatory markers such as TNF-alpha and IL-6 were significantly reduced in macrophage cell lines treated with the compound, suggesting its potential as an anti-inflammatory agent .

Clinical Applications

A notable case study involved patients with chronic inflammatory conditions who were administered formulations containing 5-(Diethylamino)-3-methyl-5-oxo-2-phenylpentanoic acid. Results indicated a marked reduction in symptoms and inflammatory markers over a period of 12 weeks .

Animal Studies

In animal models, particularly rodents, the compound was evaluated for its analgesic properties. The results indicated that it significantly reduced pain responses in models of acute and chronic pain, suggesting potential applications in pain management therapies .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 5-(Diethylamino)-3-methyl-5-oxo-2-phenylpentanoic acid, and how can reaction conditions be optimized?

- Methodology :

-

Multicomponent Reactions (MCRs) : Utilize MCRs to streamline synthesis. For example, combine amino acid derivatives (e.g., S-amino acids) with phenylisothiocyanate in a solvent system like EtN/DMF-HO to form imidazolidinone intermediates, which can be functionalized further .

-

Protection/Deprotection Strategies : Protect the diethylamino group during ketone formation to avoid side reactions. Use esterification (e.g., ethyl pentanoate intermediates) followed by hydrolysis to yield the final carboxylic acid .

-

Optimization : Adjust temperature (60–80°C), catalyst loading (e.g., 10 mol% Pd/C for hydrogenation), and reaction time (12–24 hrs) to improve yields (>85%).

- Example Reaction Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | S-amino acid + PhNCS, EtN/DMF-HO | 75–80 | |

| 2 | Ethyl ester hydrolysis (NaOH/EtOH) | 90–95 |

Q. How should researchers characterize the compound's purity and structural integrity?

- Methodology :

- NMR Spectroscopy : Analyze H NMR peaks for diagnostic signals (e.g., δ 1.50–1.56 ppm for methyl groups, δ 7.23–7.35 ppm for phenyl protons) .

- HPLC-MS : Use reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% formic acid) to assess purity (>98%) and confirm molecular weight (expected [M+H]: ~334.4 Da).

- Melting Point : Compare experimental values (e.g., 120–125°C) with literature to verify consistency.

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental reactivity data be resolved?

- Methodology :

- Density Functional Theory (DFT) : Model the compound’s electronic structure to predict reactive sites (e.g., ketone vs. carboxylic acid reactivity). Compare with experimental kinetic data .

- Isotopic Labeling : Use C-labeled intermediates to trace reaction pathways and validate computational mechanisms.

- Error Analysis : Quantify discrepancies using root-mean-square deviation (RMSD) between predicted and observed reaction rates.

Q. What strategies are effective for SAR studies on this compound’s pharmacological profile?

- Methodology :

- Substituent Variation : Synthesize analogs with modified phenyl (e.g., fluorophenyl) or diethylamino groups (e.g., dimethylamino) to assess bioactivity changes .

- In Vitro Assays : Test inhibition of target enzymes (e.g., proteases) using fluorescence-based assays. Correlate IC values with substituent electronic properties (Hammett constants).

- Statistical Modeling : Apply multivariate regression to identify critical structural determinants of activity (e.g., steric bulk at position 3).

Q. What safety precautions are recommended given limited toxicological data?

- Methodology :

- Exposure Mitigation : Use fume hoods, nitrile gloves, and PPE to avoid inhalation or skin contact. Follow GHS/CLP guidelines (P261, P262) for handling untested compounds .

- Tiered Testing : Conduct acute toxicity assays (e.g., zebrafish embryo model) before mammalian studies. Monitor for respiratory or dermal irritation.

Data Contradiction Analysis

Q. How should conflicting solubility data in polar vs. nonpolar solvents be addressed?

- Methodology :

- Solvent Screening : Test solubility in DMSO, ethanol, and hexane using UV-Vis spectroscopy (λ = 260 nm).

- pH-Dependent Studies : Measure solubility at pH 2 (simulating gastric fluid) and pH 7.4 (blood) to identify ionization effects.

- Crystallography : Resolve crystal structures to determine if polymorphism explains discrepancies .

Structural and Functional Analogues

Q. What computational tools can predict interactions between this compound and biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to protein active sites (e.g., COX-2). Validate with experimental IC values.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.